N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two fluorine atoms attached to a prop-2-enamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of difluoromethylation reagents, which can introduce the CF2 group into the molecule. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mechanism of Action
The mechanism by which N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- N,N-Diethyl-3-(trifluoromethyl)benzamide
- 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)acrylamide
Uniqueness
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide stands out due to its specific combination of fluorine atoms and the trifluoromethyl group, which imparts unique chemical and physical properties. These properties can enhance its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
41296-92-8 |
---|---|
Molecular Formula |
C8H10F5NO |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
N,N-diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C8H10F5NO/c1-3-14(4-2)7(15)5(6(9)10)8(11,12)13/h3-4H2,1-2H3 |
InChI Key |
KVGLZEDVEQTSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.